- Tin(II) fluoridee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-3,
Cas no 533-67-5 (2-Deoxy-D-ribose)
2-Deoxy-D-ribose structure
2-Deoxy-D-ribose Properties
Names and Identifiers
-
- 2-Deoxy-D-ribose
- 2-DEOXY-D-ERYTHRO-PENTOSE
- 2'-DEOXY-D-RIBOSE
- 2-DEOXYRIBOSE
- 2-DESOXY-D-RIBOSE
- D-(-)-2-DEOXYRIBOSE
- D-2-DEOXYRIBOSE
- D-2-DESOXYRIBOSE
- DEOXY-D-RIBOSE,2-
- D-ERYTHRO-2-DEOXYPENTOSE
- TETRAHYDRO-2H-PYRAN-2,4,5-TRIOL
- THYMINOSE
- .alpha.-Deoxy-D-ribose
- 2-deoxy-d-erythro-pentos
- 2-Deoxypentose
- 2-Desoxy ribosoe
- D-.alpha.-Ribodesose
- Deoxyribose
- D-Ribose, 2-deoxy-
- 2-Deoxy-D-arabinose
- DEOXY-D-RIBOSE, 2-(RG)
- (3S,4R)-3,4,5-Trihydroxypentanal
- 2-Deoxy-D-erythropentose
- 2-deoxy-ribose
- 2-Doxy-D-Ribose
- D-deoxyribose
- Deoxy-D-Ribose
- desoxyribose
- L-2'-deoxyribose
- ribodesose
- D-dRib
- LSW4H01241
- DL-2-Deoxyribose
- 2-DEOXY-L-RIBOSE
- Arabinose, 2-deoxy-
- 2-Deoxy-erythro-pentose
- Epitope ID:149165
- aldehydo-2-deoxy-D-ribose
- 1724-1
- +Expand
-
- MFCD00135904
- ASJSAQIRZKANQN-CRCLSJGQSA-N
- 1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5+/m0/s1
- O([H])[C@@]([H])(C([H])([H])C([H])=O)[C@@]([H])(C([H])([H])O[H])O[H]
- 1721978
Computed Properties
- 134.05800
- 3
- 4
- 4
- 134.058
- 9
- 83
- 0
- 3
- 0
- 0
- 0
- 1
- -1.5
- 0
- 77.8
Experimental Properties
- -1.55310
- 69.92000
- 2908
- -56 ° (C=1, H2O)
- dissolution
- 379.7°C at 760 mmHg
- 89-91 ºC
- 154.6°C
- White powder
- Soluble in water
- Hygroscopic
- 12.61(at 25℃)
- -57 º (c=1, H2O, 24hr)
- 1.0590 (rough estimate)
2-Deoxy-D-ribose Security Information
- SB7230000
- 3
- S24/25
- S24/25
- R20/21/22
- Xn Xi
- H302-H315-H319-H335
- P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Inert atmosphere,Store in freezer, under -20°C
- 20/21/22-36/37/38
- Warning
- Yes
- 3-10
- Class Q (sugars, alkaloids, antibiotics, hormones)
2-Deoxy-D-ribose Customs Data
- 2932999099
-
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Deoxy-D-ribose Price
2-Deoxy-D-ribose Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1C:SnF2, S:DMF, S:Dimethylimidazolidinone, 25°C
2.1R:NH4OH, S:H2O
3.1R:AcOH, S:H2O
4.1R:Me2S, R:O3
2.1R:NH4OH, S:H2O
3.1R:AcOH, S:H2O
4.1R:Me2S, R:O3
Reference
Synthetic Circuit 2
Reaction Conditions
1.1R:BH3-Me2S, R:(MeO)3B, S:THF, 40 min, 0°C; 0°C → rt; 7 h, rt
1.2R:MeOH, rt
1.3C:p-MeC6H4SO3H, S:CH2Cl2, 24 h, rt
1.4R:Et3N, rt
2.1R:DMSO, R:Cl(O=)CC(=O)Cl, S:CH2Cl2, 15 min, -78°C
2.2S:CH2Cl2, 20 min, -78°C
2.3R:Et3N, -78°C; -78°C → rt; 20 min, rt
2.4R:NaH, S:THF, 30 min, 0°C; 0°C → -78°C
2.5S:THF, -78°C; -78°C → rt; 1 h, rt
3.1R:AlH(Bu-i)2, S:THF, S:Me(CH2)4Me, 30 min, -78°C; 15 min, -78°C
3.2R:Na2SO4, S:H2O
4.1C:p-MeC6H4SO3H, S:CH2Cl2, 5 min, 0°C; 0°C → rt; 25 min, rt
4.2R:NaHCO3, S:H2O, rt
5.1R:AlH(Bu-i)2, S:PhMe, S:Me(CH2)4Me, 10 min, 0°C; 2 h, 0°C; 0°C → rt; 1 h, rt
5.2R:Na2SO4, S:H2O, rt
6.1R:Martin's reagent, S:CH2Cl2, 0°C; 0°C → rt; 1 h, rt; cooled; 0°C; 0°C → rt; 1 h, rt
6.2R:Na2S2O3, S:H2O, rt
7.1C:PdCl2(CH3CN)2, S:THF, 1 h, rt
8.1R:NaIO4, R:2,6-Lutidine, C:OsO4, S:H2O, S:t-BuOH, S:Dioxane, 16 h, rt
8.2R:NaBH4, S:MeOH, 30 min, rt
8.3R:NH4Cl, S:H2O, rt
9.1R:H2, C:Pd, S:EtOH, 58 h, rt, 1 atm
1.2R:MeOH, rt
1.3C:p-MeC6H4SO3H, S:CH2Cl2, 24 h, rt
1.4R:Et3N, rt
2.1R:DMSO, R:Cl(O=)CC(=O)Cl, S:CH2Cl2, 15 min, -78°C
2.2S:CH2Cl2, 20 min, -78°C
2.3R:Et3N, -78°C; -78°C → rt; 20 min, rt
2.4R:NaH, S:THF, 30 min, 0°C; 0°C → -78°C
2.5S:THF, -78°C; -78°C → rt; 1 h, rt
3.1R:AlH(Bu-i)2, S:THF, S:Me(CH2)4Me, 30 min, -78°C; 15 min, -78°C
3.2R:Na2SO4, S:H2O
4.1C:p-MeC6H4SO3H, S:CH2Cl2, 5 min, 0°C; 0°C → rt; 25 min, rt
4.2R:NaHCO3, S:H2O, rt
5.1R:AlH(Bu-i)2, S:PhMe, S:Me(CH2)4Me, 10 min, 0°C; 2 h, 0°C; 0°C → rt; 1 h, rt
5.2R:Na2SO4, S:H2O, rt
6.1R:Martin's reagent, S:CH2Cl2, 0°C; 0°C → rt; 1 h, rt; cooled; 0°C; 0°C → rt; 1 h, rt
6.2R:Na2S2O3, S:H2O, rt
7.1C:PdCl2(CH3CN)2, S:THF, 1 h, rt
8.1R:NaIO4, R:2,6-Lutidine, C:OsO4, S:H2O, S:t-BuOH, S:Dioxane, 16 h, rt
8.2R:NaBH4, S:MeOH, 30 min, rt
8.3R:NH4Cl, S:H2O, rt
9.1R:H2, C:Pd, S:EtOH, 58 h, rt, 1 atm
Reference
- A new synthetic strategy for 2-deoxy-D-ribose via palladium(II)-catalyzed cyclization of aldehydeHeterocycles, 2010, 81(8), 1891-1902,
Synthetic Circuit 3
Synthetic Circuit 4
Reaction Conditions
1.1C:p-MeC6H4SO3H, rt; 24 h, 40°C; 40°C → rt
2.1S:C5H5N, rt → 5°C; 0-5°C; 14 h, 5°C → rt
2.2R:HCl, S:H2O, cooled
3.1R:HCl, S:H2O, 10-15 min, rt → 60°C
3.2R:K2CO3, rt, pH 7
3.3R:KHCO3, 2 h, 60-65°C; 65°C → rt
3.4R:HCl, S:H2O, neutralized
3.5S:H2O, S:MeOH, rt; overnight, cooled
4.1R:PhCHO, R:PhCO2H, S:H2O, 24 h, rt
2.1S:C5H5N, rt → 5°C; 0-5°C; 14 h, 5°C → rt
2.2R:HCl, S:H2O, cooled
3.1R:HCl, S:H2O, 10-15 min, rt → 60°C
3.2R:K2CO3, rt, pH 7
3.3R:KHCO3, 2 h, 60-65°C; 65°C → rt
3.4R:HCl, S:H2O, neutralized
3.5S:H2O, S:MeOH, rt; overnight, cooled
4.1R:PhCHO, R:PhCO2H, S:H2O, 24 h, rt
Reference
- Preparation of 2-deoxy-D-erythro-pentose (2-deoxyribose)Zhongguo Yiyao Gongye Zazhi, 2007, 38(4), 267-268,
Synthetic Circuit 5
Reaction Conditions
1.1C:p-MeC6H4SO3H, 40°C; 24 h, 40°C; 40°C → rt
2.1S:C5H5N, rt → 5°C; 0-5°C; 14 h, rt
2.2R:HCl, S:H2O, cooled
3.1R:HCl, S:H2O, rt → 60°C; 10-15 min, 60°C
3.2R:K2CO3, rt, pH 7
3.3R:KHCO3, 2 h, 60-65°C; 65°C → rt
3.4R:HCl, S:H2O, neutralized
3.5S:MeOH, S:H2O, rt; overnight, cooled
4.1R:PhCHO, R:PhCO2H, S:H2O, 24 h, rt
2.1S:C5H5N, rt → 5°C; 0-5°C; 14 h, rt
2.2R:HCl, S:H2O, cooled
3.1R:HCl, S:H2O, rt → 60°C; 10-15 min, 60°C
3.2R:K2CO3, rt, pH 7
3.3R:KHCO3, 2 h, 60-65°C; 65°C → rt
3.4R:HCl, S:H2O, neutralized
3.5S:MeOH, S:H2O, rt; overnight, cooled
4.1R:PhCHO, R:PhCO2H, S:H2O, 24 h, rt
Reference
- Synthesis of 2' -deoxyadenosineTongji Daxue Xuebao, 2007, 35(9), 1264-1268,
Synthetic Circuit 6
Reaction Conditions
1.1R:NaOH, R:H2SO4
Reference
- The Nef reactionOrganic Reactions (Hoboken, 1990, 38, No pp. given,
Synthetic Circuit 7
Reaction Conditions
1.1C:AcOH, S:H2O
2.1R:O3, S:Me2S
2.1R:O3, S:Me2S
Reference
- Tin(II) Fluoridee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, From e-EROS Encyclopedia of Reagents for Organic Synthesis, No pp. given,
Synthetic Circuit 8
2-Deoxy-D-ribose Raw materials
- Benzyl alcohol
- 3,4-Dihydro-2H-pyran
- Benzaldehyde dimethyl acetal
- (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde
- D-Glyceraldehyde (>80%)
- D(+)-Glucose
- 2-Deoxy-D-ribose
- Phenoxyacetyl chloride
- 1,3-Dioxolane-4-methanol, 2,2-dimethyl-α-2-propen-1-yl-, (αS,4R)-
- Triethyl phosphonoacetate
- L-(-)-Malic Acid
2-Deoxy-D-ribose Preparation Products
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2-Deoxy-D-ribose Related Literature
-
Artem A. Bakulin,Maxim S. Pshenichnikov Phys. Chem. Chem. Phys., 2011,13, 19355-19361
-
Xavier Salvatella,Mark W. Peczuh,Margarida Gair\u00ed,Rishi K. Jain,Jorge S\u00e1nchez-Quesada,Javier de Mendoza,Andrew D. Hamilton,Ernest Giralt Chem. Commun., 2000, 1399-1400
-
Dongwook Ko,Bongjun Gu,Sungjin Jo,Dong Choon Hyun,Chang Su Kim,Hyeon-Ju Oh RSC Adv., 2021,11, 9766-9774
-
Hang Yang,Yan Fei Hu,Yu Quan Yuan,Qing Yang Li,Song Guo Xi,Yuan Yuan Li,Jing Yang,Wei Lin New J. Chem., 2022,46, 1182-1193
-
G. C. Viscomi,M. Campana,M. Barbanti,F. Grepioni,M. Polito,D. Confortini,G. Rosini,P. Righi,V. Cannata,D. Braga CrystEngComm, 2008,10, 1074-1081
-
Zhaoli Xue,Yemei Wang,John Mack,Scebi Mkhize,Tebello Nyokong,Yuanyuan Fang,Zhongping Ou,Karl M. Kadish RSC Adv., 2016,6, 41919-41926
-
Arif R. Karim,Anthony Linden,Kim K. Baldridge,Jay S. Siegel Chem. Sci., 2010,1, 102-110
-
Kunfeng Chen,Shuyan Song,Fei Liu,Dongfeng Xue Chem. Soc. Rev., 2015,44, 6230-6257
533-67-5 (2-Deoxy-D-ribose) Related Products
- 1949-89-9((3R,4R,5R)-3,4,5,6-Tetrahydroxyhexanal)
- 3615-41-6(L-Rhamnose)
- 50-69-1((2R,3R,4R)-2,3,4,5-Tetrahydroxypentanal)
- 50-99-7((2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal)
- 59-23-4(D-Galactose)
- 147-81-9(DL-Arabinose)
- 154-17-6(2-Deoxy-D-Glucose)
- 609-06-3(L-(-)-Xylose,L-XYLOSE)
- 3458-28-4((2S,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal)
- 5328-37-0(D-Arabinose)
Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:533-67-5)2-Deoxy-D-ribose
99.9%
200kg
discuss personally
Amadis Chemical Company Limited
(CAS:533-67-5)(3S,4R)-3,4,5-trihydroxypentanal
99%
500g
278.0